molecular formula C8H9FN2O B1370968 2-Amino-3-fluoro-n-methylbenzamide CAS No. 1017789-26-2

2-Amino-3-fluoro-n-methylbenzamide

Cat. No.: B1370968
CAS No.: 1017789-26-2
M. Wt: 168.17 g/mol
InChI Key: XUPIMWRWXRQZEO-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-n-methylbenzamide is an organic compound with the molecular formula C8H9FN2O. It is characterized by the presence of an amino group, a fluoro substituent, and a methyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-fluoro-n-methylbenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-fluoro-n-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the amino derivative, while substitution reactions can introduce different functional groups .

Scientific Research Applications

2-Amino-3-fluoro-n-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-fluoro-n-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The presence of the fluoro and amino groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Amino-2-fluoro-N-methylbenzamide
  • N-Methyl-3-fluorobenzamide
  • 4-Amino-3-fluoro-N-methylbenzamide

Comparison: Compared to similar compounds, 2-amino-3-fluoro-n-methylbenzamide is unique due to the specific positioning of the amino and fluoro groups on the benzamide core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-amino-3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPIMWRWXRQZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650623
Record name 2-Amino-3-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-26-2
Record name 2-Amino-3-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1′-Carbonyldiimidazole (1.946 g, 12.00 mmol) was added in one portion to 2-amino-3-fluorobenzoic acid (1.551 g, 10 mmol) in THF (25 mL) at room temperature and the resulting suspension stirred for 18 hours. A 2N solution of methylamine in THF (7.50 mL, 15.00 mmol) was added and the resulting solution stirred at room temperature for 1 hour. The mixture was evaporated and the residue dissolved in EtOAc (100 mL). The solution was washed sequentially with water (2×50 mL) and a saturated solution of NaCl (50 mL). The organic layer was dried over MgSO4 and then evaporated. The residue was dissolved in EtOAc (100 mL) and the mixture washed sequentially with a 2M solution of NaOH (50 mL), water (50 mL), and then with a saturated solution of NaCl (50 mL). The organic layer was dried over MgSO4 and then evaporated to afford 2-amino-3-fluoro-N-methylbenzamide (1.349 g, 80% yield); 1H NMR spectrum: (300 MHz, CDCl3) δ 2.91 (3H, d), 5.52 (2H, s), 5.97 (1H, s), 6.49 (1H, td), 6.93-7.04 (2H, m); Mass spectrum: m/z (ESI+) (M+H)+ =169.34.
Quantity
1.946 g
Type
reactant
Reaction Step One
Quantity
1.551 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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